molecular formula C15H8BrClFN3OS B2418143 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide CAS No. 391862-76-3

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B2418143
CAS No.: 391862-76-3
M. Wt: 412.66
InChI Key: HHHWMYJKMNEGMA-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide is a novel synthetic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—the 1,3,4-thiadiazole ring and a multifunctional benzamide core—which are associated with a wide range of biological activities. This combination makes it a valuable chemical tool for probing new therapeutic targets, particularly in oncology and infectious disease. The 1,3,4-thiadiazole scaffold is a established component in anticancer agent development . Research indicates that derivatives containing this ring system can exhibit potent cytotoxic effects by disrupting processes related to DNA replication and by inducing apoptosis in cancer cells . Furthermore, the incorporation of specific substituents, such as a 4-chlorophenyl group at the 5-position of the thiadiazole ring, has been shown to boost cytotoxic activity . The presence of a halogenated benzamide moiety further enhances the research potential of this compound. Similar N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists for certain ion channels, demonstrating the capability of such structures to interact with specific biological targets . Additionally, compounds featuring acetamide linkers attached to heterocyclic systems have demonstrated significant antimicrobial and antiproliferative activities in biological screenings . This compound is intended for research use only to investigate these and other potential mechanisms of action. It is suited for in vitro studies focusing on apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization or specific kinases. It is provided for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClFN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHWMYJKMNEGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, thiadiazole derivatives, and various aromatic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, the compound can interact with estrogen receptors in cancer cells, inhibiting their proliferation and inducing apoptosis . The exact molecular pathways and targets involved in these actions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide is unique due to its combination of a thiadiazole ring with chloro and fluoro substituents on the benzamide moiety. This unique structure contributes to its diverse biological activities and potential as a lead compound in drug development .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its potential biological activities, particularly focusing on antimicrobial and anticancer properties.

1. Structural Features

The molecular structure of this compound can be described as follows:

  • Thiadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
  • Bromophenyl Group : A phenyl ring substituted with a bromine atom, enhancing the compound's reactivity.
  • Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms on the benzamide moiety increases its lipophilicity and potential biological interactions.

2. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole : The reaction of 4-bromobenzoyl chloride with thiosemicarbazide leads to the formation of the thiadiazole ring.
  • Coupling Reaction : The intermediate thiadiazole is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria using standardized methods such as the turbidimetric method.

Compound Microbial Strain Activity
This compoundStaphylococcus aureusEffective
This compoundEscherichia coliModerate

The presence of the bromophenyl group is believed to enhance the interaction with microbial targets, potentially disrupting their cellular processes.

3.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies utilizing human breast adenocarcinoma cell lines (MCF7) demonstrated that this compound can inhibit cell proliferation effectively.

Compound Cell Line IC50 (µM)
This compoundMCF712.5

Molecular docking studies suggest that the compound binds effectively to key receptors involved in cancer cell signaling pathways, further supporting its potential as an anticancer agent.

4. Case Studies

Several studies have highlighted the biological significance of thiadiazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A study assessed various thiadiazole derivatives for their antimicrobial activity against a panel of pathogens. The results indicated that compounds with brominated phenyl groups exhibited enhanced efficacy compared to their non-brominated counterparts .
  • Anticancer Screening : Another investigation focused on the anticancer effects of thiadiazole derivatives on different cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity against breast cancer cells.

Q & A

What are the standard synthesis routes for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Thiadiazole Core Formation : Start with cyclization of 4-bromobenzoic acid derivatives. For example, esterification of 4-bromobenzoic acid followed by hydrazinolysis to form a hydrazide intermediate, which undergoes cyclization with carbon disulfide under acidic or basic conditions to yield 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol .

Acylation : React the thiadiazole-thiol intermediate with 2-chloro-6-fluorobenzoyl chloride in anhydrous conditions (e.g., pyridine or DMF as solvent) to form the final benzamide derivative. Purification via column chromatography or recrystallization ensures product integrity .

What characterization techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.45 ppm for bromophenyl groups; amide NH resonance near δ 9.91 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 423.61 for C15_{15}H8_{8}BrClFN3_3OS) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., ±0.3% deviation) .

How can reaction conditions be optimized to improve synthesis yield?

Level: Advanced
Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or pyridine) to enhance acylation efficiency. Evidence shows yields increase by ~15% in DMF compared to THF due to better solubility of intermediates .
  • Catalysis : Introduce coupling agents like EDCI/HOBt to activate the carboxylic acid moiety, reducing side reactions .
  • Temperature Control : Maintain 0–5°C during acylation to minimize hydrolysis of the benzoyl chloride intermediate .

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Level: Advanced
Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals) by correlating 1^1H-13^13C couplings .
  • X-ray Crystallography : Resolve structural ambiguities by determining bond angles and intermolecular interactions (e.g., hydrogen bonding between amide NH and thiadiazole N atoms) .
  • Isotopic Labeling : Use deuterated solvents or 19^{19}F NMR to distinguish fluorine environments in complex spectra .

What safety protocols are recommended for handling this compound?

Level: Basic
Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Stability studies indicate decomposition above 40°C .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

What mechanisms underpin its reported biological activity (e.g., antimicrobial or anticancer effects)?

Level: Advanced
Methodological Answer:

  • DNA Interaction : Thiadiazole derivatives intercalate with DNA, disrupting replication. Fluorescence quenching assays using ethidium bromide displacement can quantify binding affinity .
  • Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerase II. Kinetic assays (e.g., IC50_{50} determination via spectrophotometry) validate inhibitory potency .
  • ROS Induction : Flow cytometry with DCFH-DA dye measures reactive oxygen species (ROS) levels in treated cancer cells .

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Level: Advanced
Methodological Answer:

  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Biological assays show nitro derivatives exhibit 2-fold higher antibacterial activity .
  • Scaffold Hybridization : Fuse the thiadiazole ring with imidazo[2,1-b][1,3,4]thiadiazole to improve metabolic stability. X-ray data confirm planar geometry enhancing DNA intercalation .

What solvents and formulations are optimal for in vitro bioassays?

Level: Basic
Methodological Answer:

  • Solubility : Dissolve in DMSO (<1% v/v) or DMF for stock solutions. Aqueous solubility is pH-dependent; use phosphate buffer (pH 7.4) for cell culture compatibility .
  • Vehicle Controls : Include DMSO-only controls to rule out solvent toxicity (e.g., <0.1% v/v in MTT assays) .

How does environmental stability (e.g., light, temperature) impact experimental reproducibility?

Level: Advanced
Methodological Answer:

  • Photostability : Conduct accelerated degradation studies under UV light (254 nm). HPLC monitoring reveals ~10% degradation after 24 hours, necessitating amber vials for storage .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies a melting point of 203°C, with decomposition above 250°C. Store at 4°C to prevent polymorphic transitions .

How can computational modeling guide the design of derivatives with improved properties?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Use the InChI key (MZHWHOUBJXGEHA-UHFFFAOYSA-N) to model interactions with target proteins (e.g., PARP-1). AutoDock Vina calculates binding energies; derivatives with lower ΔG (<-8 kcal/mol) show enhanced activity .
  • QSAR Models : Train algorithms on datasets of thiadiazole derivatives to predict logP and IC50_{50} values. Random forest models achieve R2^2 >0.85 for cytotoxicity prediction .

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